molecular formula C9H12O2 B8658593 2,4-Heptadiyn-1-ol, 6-methoxy-6-methyl- CAS No. 60214-11-1

2,4-Heptadiyn-1-ol, 6-methoxy-6-methyl-

Cat. No. B8658593
M. Wt: 152.19 g/mol
InChI Key: MOIUWGZCJWCQNM-UHFFFAOYSA-N
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Patent
US05306728

Procedure details

200 ml of a 70% aqueous solution of ethyamine, 1 g of copper(I) chloride, 5 g of hydroxylamine hydrochloride and 25 g of propargyl alcohol were dissolved in 500 ml of methanol, and with ice cooling and stirring, a methanol solution (100 ml) of 74 g of 1-bromo-3-methoxy-3-methyl-1-butyne was added. The mixture was stirred at room temperature for 1 hour, and then the solvent was evaporated. Water and ethyl acetate were added, and the insoluble material was removed by filtration. The organic layer separated was worked up in a customary manner, and the product was purified by vacuum distillation ( b.p. -97° C. / 2 mmHg ) to give 57 g of the captioned compound as a colorless oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N)C.Cl.NO.[CH2:7]([OH:10])[C:8]#[CH:9].Br[C:12]#[C:13][C:14]([O:17][CH3:18])([CH3:16])[CH3:15]>CO.[Cu]Cl>[CH3:18][O:17][C:14]([CH3:16])([CH3:15])[C:13]#[C:12][C:9]#[C:8][CH2:7][OH:10] |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
25 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
copper(I) chloride
Quantity
1 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
BrC#CC(C)(C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with ice cooling and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer separated
DISTILLATION
Type
DISTILLATION
Details
the product was purified by vacuum distillation ( b.p. -97° C. / 2 mmHg )

Outcomes

Product
Name
Type
product
Smiles
COC(C#CC#CCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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